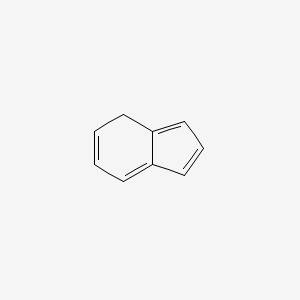

4H-indene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8 |

|---|---|

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

4H-indene |

InChI |

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-4,6-7H,5H2 |

InChI-Schlüssel |

PZTNHPMKPSZDSI-UHFFFAOYSA-N |

SMILES |

C1C=CC=C2C1=CC=C2 |

Kanonische SMILES |

C1C=CC=C2C1=CC=C2 |

Herkunft des Produkts |

United States |

Chemical Properties of 4h Indene

Based on computational data available, 4H-indene shares the molecular formula C9H8 with its isomer, 1H-indene. nih.gov Its computed molecular weight is 116.16 g/mol . nih.gov The XLogP3 value, an indicator of lipophilicity, is computed as 2.3 for this compound. nih.gov As an indene (B144670), it belongs to the class of bicyclic hydrocarbons. nih.gov

Data Table: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8 | PubChem nih.gov |

| Molecular Weight | 116.16 g/mol | PubChem nih.gov |

| XLogP3 | 2.3 | PubChem nih.gov |

| Compound Type | Hydrocarbon | PubChem nih.gov |

| Structural Class | Indene | PubChem nih.gov |

Theoretical and Computational Chemistry of 4h Indene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 4H-indene. Methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of the electronic and geometric landscape of the molecule. rsc.orgresearchgate.net DFT methods, particularly with functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net Ab initio methods, such as the Gaussian-3 (G3) type theories, provide high-accuracy energy calculations, which are essential for mapping potential energy surfaces and understanding reaction mechanisms. nih.govacs.org

The electronic structure of a molecule is intrinsically linked to its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's stability and reactivity. wikipedia.org A smaller gap generally indicates a molecule that is more easily excited and more reactive. wikipedia.org

Table 1: Calculated Electronic Properties of Indene (B144670) Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| SD24 (Indene Methylene (B1212753) Analogue) | DFT/B3LYP | - | - | 4.0943 |

| SD30 (Indene Methylene Analogue) | DFT/B3LYP | - | - | 4.2489 |

| SD42 (Indene Methylene Analogue) | DFT/B3LYP | - | - | 4.2489 |

This table presents data for indene methylene analogues to illustrate typical HOMO-LUMO energy gaps calculated for similar structures. Data derived from a computational investigation on novel indene methylene analogues. researchgate.net

Computational chemistry is a powerful tool for elucidating the complex mechanisms of chemical reactions. For indene, theoretical calculations have been instrumental in understanding its formation pathways, particularly in high-temperature environments like combustion flames. acs.org Researchers use methods like G3(MP2,CC)//B3LYP to map the potential energy surface (PES) of reactions, identifying intermediates and transition states. acs.org

For example, detailed computational studies have explored the formation of the more stable 1H-indene from various precursors. nih.govacs.org These studies validate proposed mechanisms, such as the hydrogen-abstraction-acetylene-addition (HACA) pathway or pathways involving the recombination of cyclopentadienyl (B1206354) radicals. acs.orgacs.org The reaction involving the ortho-benzyne and the allyl radical has been computationally shown to be a nearly clean pathway to indene, with statistical modeling predicting minimal side products. acs.org While these studies focus on 1H-indene, the methodologies are directly applicable to investigating the isomerization and reaction pathways of this compound.

A critical component of predicting reaction mechanisms is the identification and characterization of transition states and the calculation of their associated energy barriers. mdpi.com The energy barrier, or activation energy, determines the rate of a chemical reaction. Quantum chemical methods allow for the precise calculation of these barriers. mdpi.com

In the context of indene formation, computational studies have calculated the energy barriers for various reaction steps. For instance, the HACA mechanism for indene formation involves barriers of 12–16 kcal/mol. acs.org Similarly, the formation of indene from the reaction of phenyl radicals with allene (B1206475) and propyne (B1212725) involves traversing specific transition states with calculated energy barriers that dictate the favorability of the pathway. acs.org This type of analysis is crucial for understanding the conditions under which this compound might form, isomerize to 1H-indene, or react to form other products.

Molecular Dynamics Simulations for Reaction Pathway Exploration

While quantum chemical calculations typically focus on static structures (reactants, products, intermediates, and transition states), molecular dynamics (MD) simulations provide a way to explore the dynamic evolution of a reacting system over time. rsc.org By simulating the motion of atoms according to the forces calculated from the potential energy surface, MD can reveal complex reaction pathways, conformational changes, and the role of solvent or other environmental factors.

Enhanced sampling techniques within MD, such as metadynamics, can be used to accelerate the exploration of rare events, like crossing high energy barriers, making it possible to simulate chemical reactions and discover novel pathways. rsc.orgchemrxiv.org For a reactive and potentially unstable species like this compound, MD simulations could be used to explore its isomerization to 1H-indene or its participation in cycloaddition or polymerization reactions, providing a more complete picture of its chemical behavior than static calculations alone.

Predictive Modeling for Reactivity and Selectivity in Organic Synthesis

The insights gained from computational chemistry can be harnessed to build predictive models for reactivity and selectivity in organic synthesis. researchgate.net By calculating the energies of different reaction pathways and transition states, chemists can predict which products are most likely to form under specific conditions. For example, DFT calculations can rationalize the regioselectivity observed in the synthesis of indene derivatives. organic-chemistry.org

For this compound, predictive modeling could be used to design synthetic routes that either trap this unstable isomer or control its subsequent reactions. By understanding the electronic factors (e.g., frontier orbital interactions) and steric effects that govern its reactivity, computational models can guide the choice of reactants, catalysts, and reaction conditions to achieve a desired synthetic outcome, such as in asymmetric catalysis leading to specific stereoisomers. acs.org

Chemoinformatics Approaches for Synthetic Method Evaluation

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. In the context of synthesis, chemoinformatics tools can be used to evaluate and compare different synthetic routes. This can involve developing algorithms to search reaction databases for known transformations that could be applied to a target molecule like this compound.

These approaches can also incorporate quantum chemical calculations to score and rank potential synthetic pathways based on calculated reaction energies and barrier heights. By systematically evaluating numerous potential routes, chemoinformatics can help identify the most efficient and promising methods for synthesizing a target compound, potentially uncovering novel and non-obvious synthetic strategies that might be missed by a traditional approach.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing detailed information about the arrangement of atoms, particularly hydrogen and carbon. While direct 1H and 13C NMR data specifically for 4H-indene were not extensively detailed in the provided search results, studies on related indene (B144670) derivatives highlight the utility of NMR in confirming structural assignments and elucidating the positions of substituents.

For instance, 1H NMR spectroscopy has been used to characterize indene-C60 bisadduct isomers, with specific chemical shifts and coupling patterns providing evidence for the structure of different fractions obtained during separation beilstein-journals.org. Similarly, the 1H NMR spectrum of ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate showed characteristic signals, including multiplets and doublets, consistent with its structure acs.org. Another study on indene amino acid derivatives utilized 1H NMR at 400 MHz in CDCl3 or DMSO-d6 to confirm the structures of synthesized compounds, reporting chemical shifts (δ) in parts per million (ppm) downfield from SiMe4 acs.org.

NMR analysis of an indene derivative, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, provided detailed insights into the proton and carbon environments. The 1H NMR spectrum showed multiplets and doublets corresponding to different hydrogen atoms within the indene and indane structural elements researchgate.net. Specifically, signals were observed at 2.13, 2.50, 2.98, and 3.08 ppm for methylene (B1212753) protons, an AB system doublet at 3.31 and 3.38 ppm, a triplet at 4.36 ppm, and aromatic protons between 7.14 and 7.39 ppm researchgate.net. 13C NMR analysis of this derivative revealed signals for CH groups and quaternary carbon atoms, with characteristic shifts indicating their positions within the molecular framework researchgate.net.

These examples demonstrate that NMR spectroscopy, by providing detailed information on chemical shifts, multiplicities, and coupling constants, is indispensable for confirming the proposed structures of this compound and its various derivatives.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This makes MS particularly useful for monitoring chemical reactions and identifying reaction products.

While specific MS data for this compound were not prominently featured, the application of MS in the study of indene and its derivatives is evident. High-resolution mass spectrometry (HRMS) with ESI mode has been employed to determine the mass signals of synthesized indene amino acid derivatives, allowing for the confirmation of their molecular formulas acs.org.

In the context of studying indene pyrolysis, synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) has been utilized to measure indene and its decomposition products rsc.orgkaust.edu.sa. This technique is valuable for identifying intermediates and understanding reaction pathways in complex systems rsc.orgkaust.edu.sa. Predicted GC-MS spectra for related indene compounds, such as 5,7alpha-dihydro-1,4,4,7a-tetramethyl-4H-indene, are also available, providing predicted m/z values for various adducts uni.lufoodb.ca.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light.

Studies on indene and its derivatives demonstrate the application of these techniques. For instance, FT-IR spectroscopy has been used to characterize indene-C70 bisadduct isomers, with specific absorption bands in the fingerprint region providing structural information beilstein-journals.org. Similarly, FT-IR spectra of bis-naphthalimide derivatives showed characteristic peaks corresponding to functional groups like carbonyl stretches rsc.org.

Experimental and theoretical infrared spectra of solid indene, both amorphous and crystalline phases, have been reported, providing detailed vibrational information between 4000 and 500 cm⁻¹ researchgate.net. These spectra can be used to identify indene in different solid forms researchgate.net.

Raman spectroscopy is also a valuable tool for structural characterization, providing information about molecular vibrations. While direct application to this compound was not explicitly detailed, Raman spectroscopy is widely used to differentiate between different polytypes of materials like silicon carbide (SiC), which share structural similarities in terms of their crystalline lattices usherbrooke.carenishaw.com. This suggests its potential for distinguishing between different indene isomers or polymorphs if they exist in solid form.

Together, IR and Raman spectroscopy provide a comprehensive picture of the vibrational modes within the this compound molecule, aiding in the identification of functional groups and the confirmation of structural features.

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the periodic arrangement of atoms in a crystal, researchers can determine lattice parameters, space group, and atomic positions.

While specific single-crystal XRD data for this compound were not found, XRD is a standard method for characterizing crystalline organic compounds. Studies on indene-1,3-dionemethylene-4H-pyran derivatives have utilized X-ray diffraction experiments to understand their solid-state properties, including transformations between crystalline and amorphous states rsc.org.

XRD is also extensively used in the characterization of crystalline materials like silicon carbide (SiC), including the 4H polytype anton-paar.combruker.comresearchgate.net. This highlights the capability of XRD in determining the precise arrangement of atoms in a solid lattice anton-paar.com. For organic compounds that can form crystals, single-crystal XRD provides the most definitive structural information, including bond lengths, bond angles, and molecular conformation in the solid state. Powder XRD can be used to identify crystalline phases and determine lattice parameters of polycrystalline samples anton-paar.com.

Advanced Spectroscopic Techniques (e.g., Vacuum Ultraviolet Photoionization Spectroscopy)

Beyond the more common spectroscopic methods, advanced techniques like Vacuum Ultraviolet (VUV) Photoionization Spectroscopy offer unique capabilities for studying molecules, particularly in the gas phase or in complex mixtures.

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) has been applied to study the pyrolysis of indene rsc.orgkaust.edu.sa. This technique involves photoionizing molecules with tunable VUV light and then analyzing the resulting ions by mass spectrometry rsc.orgkaust.edu.saescholarship.org. By measuring photoionization efficiency (PIE) curves at specific mass-to-charge ratios, different isomers with the same nominal mass can be distinguished based on their ionization energies researchgate.netacs.org. This is particularly useful for studying the formation and identification of indene and its isomers in combustion or pyrolysis processes rsc.orgkaust.edu.saresearchgate.netacs.org.

SVUV-PIMS has been used to probe the isomer distributions of C9H8 species, including indene and its acyclic isomers, formed in high-temperature reactions researchgate.netacs.org. By fitting the recorded PIE curves with linear combinations of the PIE curves of individual isomers, branching ratios for their formation can be derived researchgate.netacs.org. This demonstrates the power of VUV photoionization spectroscopy coupled with mass spectrometry for isomer-selective detection and reaction mechanism studies.

Advanced Applications and Materials Science Contributions of 4h Indene

Polymerization of 4H-Indene and its Derivatives

The polymerization of this compound is a key process for producing polyindenes, materials with distinct thermal and mechanical properties. The primary mechanism for this transformation is cationic polymerization, though electroinitiated methods and controlled polymerization techniques have been developed to achieve greater control over the polymer structure and properties.

Cationic Polymerization Mechanisms

Cationic polymerization is the most common method for polymerizing indene (B144670). The process is initiated by electrophilic species, typically Lewis acids or protic acids, which attack the electron-rich double bond of the indene monomer. mit.eduyoutube.com

The mechanism involves several key steps:

Initiation: A Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃), reacts with an initiator (or co-initiator like water) to form a complex that generates a carbocation. rsc.orgcsbsju.edu This highly reactive species then adds to the double bond of an indene molecule, creating a new, larger carbocation known as the polyindenyl cation. mdpi.com

Propagation: The newly formed polyindenyl cation is electrophilic and rapidly adds to another indene monomer. This process repeats, extending the polymer chain. The growing cationic chain end is often stabilized by a counterion derived from the catalyst system. mdpi.com During this stage, the solution often develops a characteristic blood-red color, which is attributed to the polyindenyl cation and its absorption band at approximately 521 nm. mdpi.com

Chain Transfer and Termination: The polymerization process can be concluded by chain transfer or termination events. In chain transfer, the active cationic center is transferred to another species, such as a monomer, solvent, or counterion, which terminates the growth of one chain but initiates a new one. Termination involves the irreversible destruction of the active center, for instance, by combination with a nucleophilic counterion fragment, which caps (B75204) the polymer chain. youtube.com

The choice of catalyst, solvent, and temperature significantly influences the reaction kinetics, as well as the molecular weight and properties of the resulting polyindene. rsc.org

Electroinitiated Polymerization Processes and Kinetics

An alternative to chemical initiation is electroinitiated polymerization, which uses an electric potential to induce the cationic polymerization of indene. This method offers a high degree of control over the initiation process. The polymerization of indene can be achieved through constant potential electrolysis in a solvent like dichloromethane (B109758) at low temperatures. mdpi.comresearchgate.net

In this process, an initiation potential is applied that is at or above the oxidation peak potential of the indene monomer. This direct electron transfer from the monomer generates a radical cation, which then initiates the cationic polymerization chain. Research has shown that the molecular weights of the resulting polyindene are inversely proportional to the polymerization temperature; lower temperatures yield higher molecular weight polymers. mdpi.comresearchgate.net

Kinetic studies of the electroinitiated cationic polymerization of indene have determined the apparent activation energy for the process.

| Parameter | Value | Conditions |

|---|---|---|

| Apparent Activation Energy | 29.73 kJ/mol | Constant potential electrolysis in dichloromethane |

This interactive table summarizes the key kinetic parameter for the electroinitiated polymerization of indene.

This technique demonstrates that polymerization can be successfully achieved at temperatures below +15°C, overcoming limitations reported with some constant current electrolysis methods. mdpi.comresearchgate.net

Investigation of Polymerization Inhibitors

Uncontrolled polymerization of indene can be undesirable, particularly during storage and transport. Therefore, inhibitors or stabilizers are often added. These compounds function by preventing the initiation or propagation of polymer chains.

In the context of cationic polymerization, inhibitors are typically nucleophiles or Lewis bases. They function by neutralizing the electrophilic initiators or the growing carbocationic chain ends, thereby terminating the polymerization. For example, nucleophilic species such as the chloride ion (Cl⁻) can cause premature termination of the growing polymer chain. mdpi.com The effectiveness of an inhibitor is dependent on its nucleophilicity and concentration relative to the monomer and initiator.

Controlled Polymerization Techniques for Tailored Architectures

Conventional cationic polymerization often produces polymers with broad molecular weight distributions and limited architectural control due to frequent chain transfer and termination reactions. mit.edu To overcome these limitations, controlled polymerization techniques have been applied to indene and its derivatives, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers.

Living Cationic Polymerization: This technique minimizes chain-breaking reactions, allowing polymer chains to grow at a constant rate until all monomer is consumed. The "living" nature of the chain ends allows for the sequential addition of a different monomer to create well-defined block copolymers. The living cationic polymerization of indene has been successfully initiated using systems such as cumyl methyl ether combined with titanium tetrachloride (TiCl₄). libretexts.org This approach relies on establishing a rapid and reversible equilibrium between the actively propagating carbocations and dormant species that are temporarily capped and unreactive. libretexts.org This control allows for the synthesis of materials like poly(indene-b-isobutylene), a star-block copolymer with thermoplastic elastomeric properties.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: While typically a radical polymerization technique, RAFT has been adapted to create highly tailored, sequence-defined oligomers incorporating indene. In a process known as RAFT Single Unit Monomer Insertion (SUMI), individual monomer units are added one at a time. Indene, acting as an electron-donor monomer, can be sequentially and alternately added with electron-acceptor monomers to build precise, uniform polymer chains with a predefined sequence.

Role of this compound in Functional Materials Development

Beyond its use as a monomer for polyindene, the indene molecular structure serves as a fundamental building block for larger, more complex molecules, particularly polycyclic aromatic hydrocarbons (PAHs).

Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons are molecules composed of multiple fused aromatic rings. They are significant in fields ranging from materials science to astrochemistry. Indene is considered a prototypical PAH and a critical intermediate in the formation of larger PAHs, such as naphthalene (B1677914), from smaller hydrocarbon precursors in high-temperature environments like combustion flames.

The key to this role is the formation of the indenyl radical . Under high-temperature conditions, indene can lose a hydrogen atom to form this resonantly stabilized radical. The indenyl radical then serves as a molecular platform for mass growth. It can react with smaller molecules, like methyl radicals, in a versatile pathway that facilitates the conversion of five-membered rings into six-membered rings, leading to the rapid formation of larger aromatic systems. This pathway is considered a predominant route for the synthesis of PAHs in combustion environments.

Precursors for Advanced Organic Electronic Materials

The rigid, planar, and aromatic nature of the indene core makes it an attractive precursor for the synthesis of advanced organic electronic materials. Derivatives of indene are particularly noted for their application as electron-transporting materials, which are crucial components in devices like perovskite solar cells (PSCs).

A significant application involves the synthesis of indene-fullerene adducts. rsc.org Fullerene derivatives, particularly of C60, are widely used as electron acceptors in organic photovoltaics due to their excellent electron mobility. By chemically modifying fullerene with indene derivatives, researchers can fine-tune the electronic properties and improve the performance and stability of solar cells.

The synthesis process often involves a Diels-Alder [4+2] cycloaddition reaction. In this reaction, an indene derivative first undergoes a rsc.orgnih.gov-hydrogen shift to form an isoindene intermediate, which then reacts with the fullerene cage. rsc.org This synthetic strategy allows for the creation of a wide range of indene-fullerene adducts with various functional groups, which would be inaccessible through conventional methods. rsc.org These modifications can enhance the solubility and electronic properties of the resulting material, making them more suitable for use in flexible PSCs. rsc.org The functionalized indenes serve as precursors that ultimately improve the photovoltaic properties of the final device.

| Precursor Indene Derivative | Resulting Adduct Name | Synthesis Method | Potential Application |

|---|---|---|---|

| Benzo-indene | Benzo-ICMA | Diels-Alder [4+2] Cycloaddition | Electron-Transporting Material in Perovskite Solar Cells |

| Methoxy-substituted indene | MeO-ICMA | Diels-Alder [4+2] Cycloaddition | Electron-Transporting Material in Perovskite Solar Cells |

| Cyano-substituted indene | CN-ICMA | Diels-Alder [4+2] Cycloaddition | Electron-Transporting Material in Perovskite Solar Cells |

| Acetamide-substituted indene | NHAc-ICMA | Diels-Alder [4+2] Cycloaddition | Electron-Transporting Material in Perovskite Solar Cells |

Ligands in Transition Metal Catalysis (e.g., Metallocene Systems)

The indenyl anion, derived from indene, is a highly significant ligand in organometallic chemistry and transition metal catalysis. It is structurally related to the ubiquitous cyclopentadienyl (B1206354) (Cp) ligand but possesses unique properties that often lead to enhanced catalytic activity. This enhancement is commonly referred to as the "indenyl effect".

The indenyl effect describes the observation that transition metal complexes featuring an indenyl ligand often exhibit significantly higher reactivity in substitution and related reactions compared to their cyclopentadienyl analogues. rsc.orgresearchgate.net This increased reactivity is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination (where all five atoms of the five-membered ring are bonded to the metal) to an η³-coordination (where only three atoms are bonded). This slippage creates a vacant coordination site on the metal center, facilitating associative substitution mechanisms and accelerating catalytic cycles. researchgate.net

Indenyl ligands are crucial in the construction of metallocene and post-metallocene catalysts, particularly those involving Group 4 metals like zirconium and hafnium, which are widely used in olefin polymerization. mdpi.comnih.gov The electronic and steric properties of the indenyl ligand can be readily modified by adding substituents, allowing for precise control over the catalyst's activity, selectivity, and the properties of the resulting polymer.

Furthermore, functionalized indenyl phosphine (B1218219) ligands have proven to be a versatile class of ligands for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. rsc.org The unique properties of the indenyl scaffold contribute to the stability and reactivity of the catalytic species.

| Property | Cyclopentadienyl (Cp) Ligand | Indenyl (Ind) Ligand |

|---|---|---|

| Structure | Single five-membered ring | Five-membered ring fused to a benzene (B151609) ring |

| Coordination Mode | Primarily η⁵ | Can slip between η⁵ and η³ modes |

| Reactivity in Substitution | Standard rate | Often exhibits accelerated rates (Indenyl Effect) |

| Application Example | Catalyst for various organic transformations | Catalyst for polymerization, cycloadditions, hydroacylation with enhanced rates |

Molecular Scaffolds in Supramolecular Chemistry

In supramolecular chemistry, a molecular scaffold is a core structural unit upon which larger, functional assemblies can be built through non-covalent interactions like hydrogen bonding and π-π stacking. The ideal scaffold is typically rigid, well-defined, and offers specific sites for functionalization.

The this compound framework possesses several features that make it a potentially valuable scaffold. Its fused-ring system provides rigidity and a defined geometry. The aromatic portion allows for π-π stacking interactions, while the carbon framework can be functionalized to introduce groups capable of hydrogen bonding or metal coordination.

While the use of this compound itself as a primary building block for creating large, discrete supramolecular structures like macrocycles or cages is not extensively documented, related research highlights its potential. For instance, chiral guests containing aminoindan groups (the saturated analogue of indene) have been recognized with high enantioselectivity by macrocyclic arene hosts. This demonstrates that the indane/indene core can participate in specific host-guest interactions, a cornerstone of supramolecular chemistry.

Furthermore, research into ladder polymers has shown that indene-like units can be used to construct larger, highly ordered structures. The on-surface synthesis of oligo(indenoindene), a fully conjugated ladder polymer, has been achieved, creating atomically precise segments of a material with unique electronic properties. nih.govscispace.com Although this involves covalent bond formation to create a polymer rather than non-covalent self-assembly of discrete molecules, it showcases the utility of the indene unit in forming organized, extended architectures. These examples suggest that with further synthetic development, the this compound scaffold could be exploited more directly in the design of novel supramolecular materials.

Future Directions and Emerging Research Avenues in 4h Indene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of indene (B144670) derivatives is no exception. nih.gov Future research is intensely focused on developing methods that are not only efficient but also minimize environmental impact.

Key areas of development include:

Catalysis with Earth-Abundant Metals: A significant shift is underway from expensive and toxic heavy metal catalysts to those based on cheaper, more abundant, and less toxic metals. uva.nl For instance, a novel catalyst based on the abundant element cobalt has been developed for the synthesis of substituted 1H-indenes. uva.nl This approach, rooted in the concept of metalloradical catalysis, utilizes the intrinsic reactivity of first-row transition metals, moving away from the reliance on precious noble metals. uva.nl

Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major concern in chemical synthesis. researchgate.net Research is actively exploring solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695). researchgate.netgrowingscience.com For example, multicomponent reactions for the synthesis of 4H-pyran derivatives, which can be related to indene chemistry, have been successfully carried out under solvent-free conditions using catalysts like KOH-loaded CaO. growingscience.com

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. nih.gov Metal-free, Brønsted acid-promoted reactions, such as the two-component reaction between cinnamaldehydes and sulfonamides, offer a simple and atom-economical pathway to functionalized indenes from readily available starting materials. organic-chemistry.org

The following table summarizes some sustainable approaches to indene synthesis.

| Approach | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Metallo-radical Catalysis | Cobalt Complex | Utilizes cheap, earth-abundant metal; avoids noble metals. | uva.nl |

| Solvent-Free Multicomponent Reaction | KOH loaded CaO | Eliminates the need for hazardous organic solvents. | growingscience.com |

Exploration of Unconventional Reactivity Modes

Moving beyond traditional synthetic methods, researchers are exploring novel and unconventional ways to construct and functionalize the 4H-indene core. This involves harnessing unique intermediates and reaction pathways.

Metallo-Radical Catalysis: The concept of metallo-radical catalysis, inspired by natural metallo-enzymes, represents a departure from conventional methods that aim to prevent radical formation. uva.nl A cobalt(III)-carbene radical approach has been successfully used for the ring-closure to form indene products. uva.nl This method involves the in situ formation of diazo compounds, which are then activated by the catalyst to form key carbene-radical intermediates. uva.nl

Higher-Order Cycloadditions: This strategy offers new methodologies for constructing complex polycyclic aromatic compounds, including those containing the indene framework. researchgate.net It allows for the creation of three-dimensional indenes through novel cycloaddition pathways. researchgate.net

Reactions of Novel Intermediates: The reaction of fulvenallene with acetylene (B1199291) has been identified as a novel pathway for the formation of indene, particularly in combustion processes. nih.gov This reaction proceeds through an activated C9H8 adduct that rearranges to indene. nih.gov Understanding such pathways can inspire new synthetic strategies under controlled laboratory conditions.

Palladium-Catalyzed Dipolar Cyclization: An unmet challenge in indene synthesis is the asymmetric construction of complex derivatives. A palladium-catalyzed asymmetric (4+2) dipolar cyclization has been developed, which involves trapping π-allyl-Pd 1,4-dipoles with indene-involved ketenes generated in situ. researchgate.net

Below is a table outlining some unconventional reactivity modes in indene chemistry.

| Reactivity Mode | Key Intermediate/Process | Application | Reference |

|---|---|---|---|

| Metallo-Radical Catalysis | Carbene-radical intermediates | Sustainable synthesis of substituted 1H-Indenes. | uva.nl |

| Higher-Order Cycloadditions | Cycloaddition reactions | Construction of polycyclic and three-dimensional indenes. | researchgate.net |

| Fulvenallene + Acetylene Reaction | Activated C9H8 adduct | Novel pathway for indene formation. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Retrosynthetic Planning: Computer-aided synthesis planning (CASP) tools, powered by AI, are becoming vital for designing efficient synthetic routes. nih.govresearchgate.net These tools analyze vast databases of chemical reactions to propose novel and diverse pathways to a target molecule. mdpi.comiscientific.org By enriching training data with diverse and high-quality reaction information, the predictive accuracy of these AI models can be significantly improved. cas.org

Reaction Outcome and Condition Prediction: AI algorithms can predict the products of chemical reactions by analyzing reactants and conditions. researchgate.net This saves considerable time and resources by reducing the need for extensive experimentation to determine optimal reaction conditions, thereby maximizing yields and selectivity. researchgate.netnih.gov

Automated Synthesis: The integration of AI with robotic lab platforms enables the automated synthesis of compounds. mdpi.com This not only reduces repetitive work for chemists but also allows for high-throughput experimentation to quickly validate AI-proposed hypotheses and accelerate the discovery of new molecules. youtube.com

The application of AI in chemical synthesis is a data-driven process, as summarized below.

| AI/ML Application | Function | Impact on this compound Synthesis | Reference |

|---|---|---|---|

| Retrosynthesis Planning | Proposes diverse and novel synthetic routes. | Accelerates the design of efficient pathways to complex indene derivatives. | nih.govresearchgate.netmdpi.com |

| Reaction Prediction | Forecasts reaction outcomes and optimal conditions. | Minimizes experimental trial-and-error, improving yield and selectivity. | researchgate.netnih.gov |

Interdisciplinary Applications and New Material Paradigms

The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks for new functional materials with applications across various scientific disciplines.

Organic Electronics: Indene-based molecules are being explored for their potential in organic electronics. mdpi.comnih.gov For example, a series of indene-1,3-dionemethylene-4H-pyran (IDMP) derivatives exhibit aggregation-induced emission enhancement and mechanofluorochromic properties. rsc.org These properties are highly desirable for applications in sensors, displays, and optical data storage. The subtle manipulation of the molecular structure, such as varying the length of alkoxy chains, allows for the tuning of their solid-state optical properties. rsc.org

Pharmaceuticals and Bio-active Compounds: Indene derivatives are key structural units in many biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net Recently, novel dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, showing potent anti-angiogenic and antitumor activity. nih.gov One such compound, 12d, exhibited significant antiproliferative activity against several cancer cell lines and was found to inhibit tumor growth in vivo. nih.gov

Advanced Functional Materials: The versatility of the indene scaffold allows for its incorporation into a wide range of functional materials. Research is ongoing to develop indene-based materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectric generators. nih.gov The design of novel ladder-type building blocks incorporating indene-like structures is a promising strategy for creating high-performance organic solar cells. henu.edu.cn

The table below highlights some interdisciplinary applications of this compound derivatives.

| Application Area | Specific Example/Property | Potential Use | Reference |

|---|---|---|---|

| Organic Electronics | Aggregation-induced emission, mechanofluorochromism | Sensors, displays, optical storage | rsc.org |

| Medicinal Chemistry | Tubulin polymerization inhibition, anti-angiogenic activity | Anticancer drugs | nih.gov |

Q & A

Basic Question: What are the common synthetic routes for 4H-indene, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer:

this compound synthesis typically involves Diels-Alder reactions, Friedel-Crafts alkylation, or photochemical cyclization. To optimize yield:

- Variable Control : Systematically vary temperature, catalyst concentration (e.g., Lewis acids like AlCl₃), and solvent polarity while monitoring intermediates via TLC or GC-MS .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolation .

- Reproducibility : Document exact stoichiometry and reaction times, referencing protocols from journals like Beilstein Journal of Organic Chemistry for validation .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data be interpreted?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry and substituent effects. Compare chemical shifts with computed spectra (e.g., DFT) to resolve ambiguities .

- IR : Identify functional groups (e.g., carbonyls in ketone derivatives) via stretching frequencies. Cross-reference with databases like SDBS for validation .

- Mass Spectrometry : Employ HRMS to verify molecular formulas and fragmentation patterns, ensuring alignment with synthetic pathways .

Advanced Question: How can computational modeling resolve discrepancies in this compound’s electronic properties reported across studies?

Methodological Answer:

- Model Selection : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and compare with experimental UV-Vis data. Address basis set limitations by testing higher-tier methods (e.g., CCSD(T)) .

- Solvent Effects : Incorporate PCM models to simulate solvent interactions, which may explain variations in redox potentials .

- Benchmarking : Cross-validate results against crystallographic data (e.g., bond lengths from XRD) to ensure computational accuracy .

Advanced Question: How should researchers address contradictory data in this compound’s reactivity under varying catalytic conditions?

Methodological Answer:

- Hypothesis Testing : Design controlled experiments isolating variables (e.g., catalyst loading, solvent polarity) to identify conflicting factors .

- Error Analysis : Quantify uncertainties using statistical tools (e.g., ANOVA for yield comparisons) and report confidence intervals .

- Peer Review : Collaborate with independent labs to replicate results, ensuring methodological transparency (e.g., sharing raw NMR files) .

Basic Question: What are the key thermodynamic properties of this compound, and how can they be experimentally determined?

Methodological Answer:

- Melting/Boiling Points : Use differential scanning calorimetry (DSC) with calibrated standards (e.g., indium) .

- Enthalpy of Formation : Apply bomb calorimetry or derive via group contribution methods, validating with ab initio calculations .

- Solubility : Measure via gravimetric analysis in multiple solvents (e.g., ethanol, DCM) and correlate with Hansen solubility parameters .

Advanced Question: What strategies can elucidate the mechanistic pathways of this compound in photochemical reactions?

Methodological Answer:

- Isotopic Labeling : Use deuterated substrates to track hydrogen migration via MS/MS fragmentation .

- Kinetic Studies : Perform time-resolved UV-Vis or fluorescence quenching to identify intermediates and rate-determining steps .

- Theoretical Modeling : Combine MD simulations with experimental activation energies to map potential energy surfaces .

Guidance for Research Design

- Literature Gaps : Use tools like SciFinder to identify understudied derivatives (e.g., nitro- or cyano-substituted this compound) and prioritize novel functionalization .

- Ethical Reproducibility : Adhere to Beilstein Journal standards by detailing synthetic procedures in Supplementary Information, including raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.